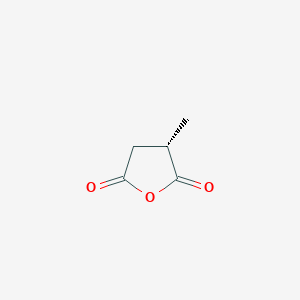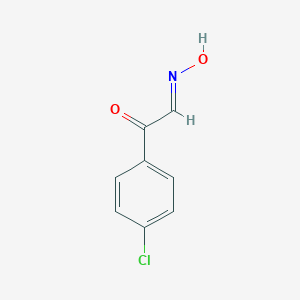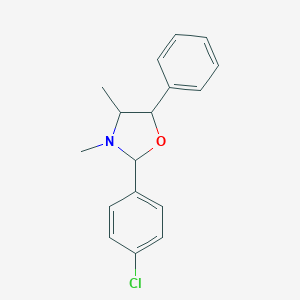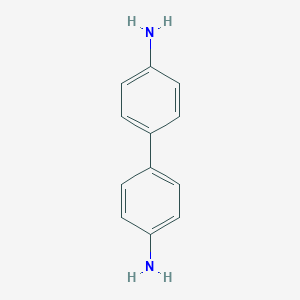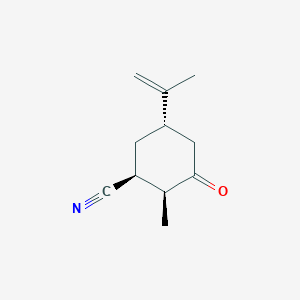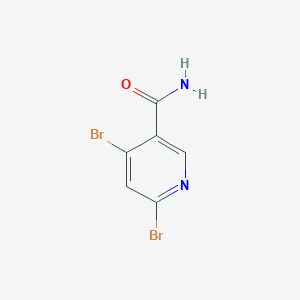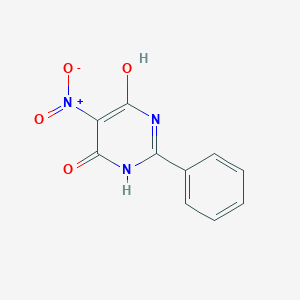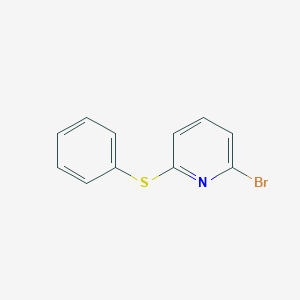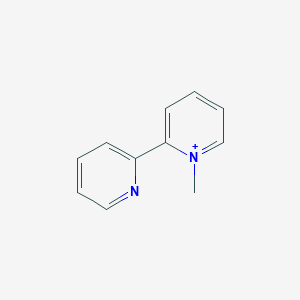![molecular formula C9H14O5 B372779 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B372779.png)
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. This compound is widely employed in biomedical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods are often kept confidential by manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving cellular processes and metabolic pathways.
Medicine: Investigated for its potential antiviral and antineoplastic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. It exhibits antiviral and antineoplastic efficacy, and holds promise in ameliorating the impacts of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Comparison with Similar Compounds
Similar Compounds
- (3aR,3bS,6aR,7aR)-2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d]-1,3-dioxole-5-ol
- (1S,2R,6R,8R)-4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0 2,6]undecan-10-ol .
Uniqueness
2,2-Dimethylhexahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-6-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.2g/mol |
IUPAC Name |
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-7-6-5(4(10)3-11-6)12-8(7)14-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
NHMLZHUGFPTAMY-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3C(C(CO3)O)OC2O1)C |
Canonical SMILES |
CC1(OC2C3C(C(CO3)O)OC2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


